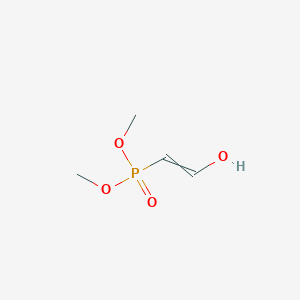

Dimethyl (2-hydroxyethenyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

91152-71-5 |

|---|---|

Molecular Formula |

C4H9O4P |

Molecular Weight |

152.09 g/mol |

IUPAC Name |

2-dimethoxyphosphorylethenol |

InChI |

InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3-5H,1-2H3 |

InChI Key |

MNZSMHNOELFFHK-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C=CO)OC |

Origin of Product |

United States |

Foundational & Exploratory

Dimethyl (2-hydroxyethenyl)phosphonate chemical structure

The following technical guide details the structural dynamics, synthesis, and application of Dimethyl (2-hydroxyethenyl)phosphonate , specifically focusing on its existence as the reactive enol tautomer of dimethyl phosphonoacetaldehyde.

Structural Dynamics, Synthetic Protocols, and Bio-Isosteric Utility

Part 1: Executive Summary & Structural Architecture

This compound (C

Understanding the Keto-Enol Tautomerism is the single most important factor in working with this molecule. Unlike simple ketones, the electron-withdrawing phosphonate group (

Structural Dynamics: The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium.[1][2][3][4] In solution, the "bottle" contains primarily the aldehyde (keto form), but reactivity is often driven by the enol or enolate.

-

Keto Form (Aldehyde): Dimethyl (2-oxoethyl)phosphonate. Thermodynamically favored.

-

Enol Form (Vinyl Alcohol): this compound. Kinetically reactive; mimics the transition state of PEP-utilizing enzymes.

Figure 1: Tautomeric equilibrium and enolate formation. The phosphonate group stabilizes the enolate, facilitating the transition between keto and enol forms.

Spectroscopic Signatures

Distinguishing the tautomers requires careful NMR analysis. The following table summarizes characteristic shifts.

| Feature | Keto Form (Aldehyde) | Enol Form (Vinyl Alcohol) | Notes |

| Upfield shift in enol due to conjugation. | |||

| Keto | |||

| OH signal is concentration/solvent dependent. | |||

| IR Spectrum | Strong P=O stretch at ~1250 cm |

Part 2: Synthesis & Isolation Protocols

Direct isolation of the pure enol is difficult due to rapid reversion to the aldehyde. However, we can synthesize the equilibrium mixture or "trap" the enol as a silyl ether.

Protocol A: Oxidative Cleavage (Primary Route)

This method generates the aldehyde (which equilibrates to the enol) from a commercially available allylic phosphonate.

Reagents: Dimethyl allylphosphonate, Osmium tetroxide (cat.), Sodium periodate (

-

Reaction Setup: Dissolve dimethyl allylphosphonate (10 mmol) in THF:Water (1:1).

-

Oxidation: Add

(2.5 mol%) followed by portion-wise addition of -

Workup: Stir for 4 hours. Quench with saturated sodium thiosulfate. Extract with DCM.

-

Purification: The product is water-soluble. Careful extraction or chromatography on silica (rapidly, to avoid decomposition) yields the phosphonoacetaldehyde.

Protocol B: Enol Trapping (Silyl Enol Ether)

To utilize the "enol" structure chemically, it is best to trap it as the TMS-ether.

-

Deprotonation: Cool a solution of dimethyl phosphonoacetaldehyde in dry THF to -78°C.

-

Base Addition: Add LiHMDS (1.1 equiv) dropwise. The solution turns yellow (enolate formation).

-

Trapping: Add TMSCl (1.2 equiv). Warm to room temperature.

-

Result: Dimethyl (2-(trimethylsiloxy)ethenyl)phosphonate. This stable intermediate reacts as the enol equivalent in Mukaiyama aldol reactions.

Figure 2: Synthetic workflow from precursor to trapped enol equivalent.

Part 3: Reactivity & Bio-Applications[6]

Phosphoenolpyruvate (PEP) Isosterism

The core utility of This compound lies in its structural similarity to PEP.

-

PEP Structure:

-

Phosphonate Analogue:

(Enol form)

The C-P bond is non-hydrolyzable, making this molecule a potent competitive inhibitor for enzymes like PEP Mutase or Enolpyruvylshikimate-3-phosphate synthase (EPSPS) . The enol form mimics the transition state of the phosphoryl transfer.

Horner-Wadsworth-Emmons (HWE) Utility

While typically used for olefination, the presence of the

-

Mechanism: The phosphonate stabilizes the

-carbanion. -

Outcome: Reaction with aldehydes yields

-unsaturated aldehydes (via the phosphonate carbanion reacting at the

Part 4: Handling & Stability (Self-Validating Protocol)

Trustworthiness Check: How do you know your sample is degrading?

-

Visual Check: The pure compound is a clear, colorless liquid. A yellow/brown tint indicates polymerization or aldol condensation products.

-

NMR Validation: Run a quick

P NMR.-

Pure: Single peak (or two if tautomers are slow-exchange) around 22 ppm.

-

Degraded: Multiple peaks, particularly broadening around 0-10 ppm (phosphate hydrolysis products).

-

Storage:

-

Store at -20°C under Argon.

-

Avoid acidic media which catalyzes the hydration of the enol back to the aldehyde or hydrolysis of the phosphonate esters.

References

-

PubChem. "this compound - Compound Summary." National Library of Medicine. [Link]

-

Chemistry LibreTexts. "Keto-Enol Tautomerism Mechanisms." [Link]

-

Master Organic Chemistry. "Factors Affecting Keto-Enol Equilibria." [Link]

Sources

Technical Guide: Dimethyl (2-hydroxyethenyl)phosphonate

An In-depth Examination of Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive scientific overview of Dimethyl (2-hydroxyethenyl)phosphonate, a specialized vinylphosphonate of interest to researchers in materials science and drug discovery. Acknowledging that this compound is not widely cataloged and lacks a readily available CAS number, this document outlines a robust, proposed synthetic pathway based on established organophosphorus chemistry. We delve into the mechanistic rationale for the chosen synthetic strategy, provide a detailed, self-validating experimental protocol, and describe the necessary analytical techniques for structural elucidation and purity assessment. Furthermore, we explore the potential applications of this molecule, grounded in its unique bifunctional nature as both a reactive vinylphosphonate and a primary alcohol. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this novel compound.

Nomenclature and Structural Identity

This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups (-OCH₃) and a 2-hydroxyvinyl group (-CH=CHOH).

-

IUPAC Name: this compound

-

Synonyms: Dimethyl 2-hydroxyvinylphosphonate

-

CAS Number: Not assigned or publicly available as of the date of this publication. The saturated analogue, Dimethyl (2-hydroxyethyl)phosphonate, is registered under CAS Number 54731-72-5[1][2][3][4].

-

Molecular Formula: C₄H₉O₄P

-

Molecular Weight: 152.09 g/mol

The presence of the vinyl group makes it a target for polymerization and Michael addition reactions, while the phosphonate moiety serves as a stable bioisostere of phosphate groups, a feature highly relevant in medicinal chemistry[5][6]. The hydroxyl group offers a further site for functionalization.

Proposed Synthetic Pathway: Rationale and Mechanism

The synthesis of vinylphosphonates can be achieved through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction, triflic anhydride-promoted phosphorylation of ketones[7], and rearrangements of α-aminophosphonates[6]. Given the target structure, a modified Pudovik reaction or an HWE-type approach are the most chemically sound strategies.

We propose a robust two-step synthesis commencing with a base-catalyzed Pudovik reaction between dimethyl phosphite and paraformaldehyde to generate Dimethyl (hydroxymethyl)phosphonate, followed by a dehydration or elimination step to introduce the vinyl functionality. A more direct, albeit potentially lower-yielding, approach involves the reaction of a metalated phosphonate with a protected glycolaldehyde.

The Pudovik reaction is a classic and highly efficient method for forming a carbon-phosphorus bond[8][9][10]. It involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound. In this case, the reaction with formaldehyde yields an α-hydroxyphosphonate intermediate[11][12].

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl (hydroxymethyl)phosphonate (DMHP)

This protocol is adapted from established procedures for the synthesis of hydroxymethyl phosphonates[11][12].

-

Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dimethyl phosphite (0.1 mol, 11.0 g) and dry toluene (100 mL).

-

Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.01 mol, 1.01 g).

-

Reaction: Gently heat the mixture to 60°C. Add paraformaldehyde (0.11 mol, 3.3 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 70°C.

-

Maturation: After the addition is complete, maintain the reaction at 60°C for 2-3 hours, monitoring the disappearance of the dimethyl phosphite starting material by ³¹P NMR spectroscopy.

-

Workup: Cool the reaction mixture to room temperature. The product is typically soluble in the toluene. Wash the organic phase with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DMHP as a colorless oil. Purification can be achieved via vacuum distillation.

Step 2: Elimination to form this compound

This step is more theoretical and requires optimization. The goal is to eliminate water from the DMHP precursor. A common method for similar transformations is pyrolysis of an acetylated intermediate[13][14].

-

Acetylation: Acetylate the DMHP from Step 1 using acetic anhydride in the presence of pyridine to form Dimethyl (acetoxymethyl)phosphonate.

-

Pyrolysis: Subject the purified acetylated intermediate to high-temperature vacuum pyrolysis (typically >500°C)[13]. The acetic acid is eliminated, forming the desired vinylphosphonate. The product would be collected in a cold trap. This method requires specialized equipment and careful optimization.

-

Alternative (Milder) Elimination: A laboratory-scale alternative involves converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) followed by base-induced elimination (e.g., using DBU in THF). This pathway avoids the harsh conditions of pyrolysis but adds synthetic steps.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation and Quality Control

Confirming the structure of the final product is paramount. A combination of spectroscopic methods should be employed.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Two distinct vinyl protons with characteristic coupling constants (J-values) for cis or trans isomers. - A doublet for the two methoxy groups (-OCH₃) due to coupling with the phosphorus atom (~3.6-3.8 ppm, J(P-H) ≈ 11 Hz). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |

| ¹³C NMR | - Two signals in the vinyl region (C=C), both showing coupling to the phosphorus atom. - A signal for the methoxy carbons, also coupled to phosphorus. |

| ³¹P NMR | - A single resonance in the phosphonate region (typically +15 to +25 ppm), confirming the phosphorus environment. |

| FT-IR | - A broad absorption band for the O-H stretch (~3400 cm⁻¹). - A sharp, strong absorption for the P=O stretch (~1250 cm⁻¹). - Absorptions for C=C stretching (~1640 cm⁻¹) and P-O-C stretching (~1030-1050 cm⁻¹). |

| Mass Spec (ESI) | - The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (152.09 g/mol ). |

Applications in Research and Drug Discovery

Vinylphosphonates are valuable building blocks in organic synthesis and materials science[5][6][7]. The title compound's bifunctionality opens several avenues for research.

Role as a Phosphate Bioisostere in Drug Design

Phosphonate groups are widely used as non-hydrolyzable mimics of phosphate esters in drug design, particularly for enzyme inhibitors[15]. The vinyl group allows for covalent modification of target proteins.

-

Covalent Enzyme Inhibition: The vinyl group can act as a Michael acceptor for nucleophilic residues (e.g., cysteine, lysine) in an enzyme's active site, leading to irreversible inhibition. This is a key strategy for developing potent therapeutic agents.

Caption: Mechanism of covalent enzyme inhibition via Michael addition.

Monomer for Functional Polymers

The vinyl group can participate in radical polymerization to create polymers with pendant phosphonate and hydroxyl groups.

-

Flame Retardants: Phosphorus-containing polymers are known for their flame-retardant properties[16][17].

-

Biomaterials: The hydroxyl groups can be used for further functionalization or to improve hydrophilicity, making the resulting polymers suitable for biomedical applications like hydrogels or coatings.

Safety and Handling

While specific toxicity data for this compound is unavailable, related organophosphorus compounds should be handled with care. The saturated analogue, Dimethyl (2-hydroxyethyl)phosphonate, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation[3].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

References

-

Xin, N., Lv, Y., Lian, Y., Lin, Z., Huang, X.-Q., Zhao, C.-Q., & Wang, Y. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. The Journal of Organic Chemistry, 88(5), 2898–2907. [Link]

-

Yavari, I., et al. (2022). A Simple synthesis of vinylphosphonates from dialkyl(aryl) phosphites and alkyl(aryl) propiolates in aqueous acetone. Journal of Chemical Reaction and Synthesis, 12(4), 265-279. [Link]

-

Mini-Reviews in Organic Chemistry. (2005). Recent Synthesis and Transformation of Vinylphosphonates. Ingenta Connect, 2(1), 91-101. [Link]

- Google Patents. (1985). US4493803A - Process for the preparation of vinylphosphonic acid diesters and their use for the preparation of vinylphosphonic acid.

-

ResearchGate. (2025). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Request PDF. Retrieved from [Link]

-

Kaboudin, B., Ghashghaee, M., Fukaya, H., & Yanai, H. (2023). Stereoselective synthesis of vinylphosphonates through aromatic aza-Claisen rearrangement of α-aminophosphonates. Chemical Communications, 59(43), 6435-6438. [Link]

-

Molbase. (n.d.). DIMETHYL (2-HYDROXYETHYL)PHOSPHONATE | CAS 54731-72-5. Retrieved from [Link]

-

Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

-

MDPI. (2025). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1469. [Link]

-

Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2020). A continuous synthesis method of hydroxymethyl phosphonates. Rev. Roum. Chim., 65(7), 577-582. [Link]

-

CAS Common Chemistry. (n.d.). Dimethyl vinylphosphonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

American Chemical Society. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9433–9480. [Link]

-

OECD. (2002). SIDS Initial Assessment Report for DIMETHYL PHOSPHONATE. Retrieved from [Link]

Sources

- 1. CAS 54731-72-5: Dimethyl P-(2-hydroxyethyl)phosphonate [cymitquimica.com]

- 2. DIMETHYL (2-HYDROXYETHYL)PHOSPHONATE | CAS 54731-72-5 [matrix-fine-chemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Dimethyl (2-Hydroxyethyl)phosphonate | 54731-72-5 | TCI AMERICA [tcichemicals.com]

- 5. Recent Synthesis and Transformation of Vinylphosphonates: Ingenta Connect [ingentaconnect.com]

- 6. Stereoselective synthesis of vinylphosphonates through aromatic aza-Claisen rearrangement of α-aminophosphonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Preparation of Vinylphosphonates from Ketones Promoted by Tf2O [organic-chemistry.org]

- 8. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. US4493803A - Process for the preparation of vinylphosphonic acid diesters and vinylphosphonic acid - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. Dimethyl vinylphosphonate = 95 GC 4645-32-3 [sigmaaldrich.com]

A Technical Guide to the Stability of Enol Forms in α-Phosphonate Aldehydes: Principles and Characterization

Executive Summary

The keto-enol tautomerism of α-phosphonate aldehydes represents a fascinating intersection of structural electronics, intramolecular forces, and solvent effects. Unlike simple aldehydes where the keto form overwhelmingly predominates, the presence of an α-phosphonate group can dramatically shift the equilibrium towards the enol tautomer. This guide provides an in-depth analysis of the principles governing this stability. We will explore the potent influence of the phosphonate group's electronic properties, the critical role of intramolecular hydrogen bonding in stabilizing the enol form, and the impact of substituent and solvent effects. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize phosphonate-containing molecules and seek a deeper mechanistic understanding of their behavior, which is crucial for predicting reactivity, designing synthetic pathways, and developing novel therapeutics.

The Phenomenon of Keto-Enol Tautomerism

Fundamental Principles

Keto-enol tautomerism is a chemical equilibrium between a carbonyl compound (the "keto" form) and its corresponding enol (an alkene-alcohol).[1][2] This process involves the migration of a proton and the rearrangement of pi electrons.[3] For the majority of simple aldehydes and ketones, the equilibrium lies heavily in favor of the more thermodynamically stable keto form.[4] This preference is largely attributed to the greater strength of the carbon-oxygen (C=O) double bond compared to the carbon-carbon (C=C) double bond.[5]

Factors Influencing Enol Stability

While the keto form is typically favored, certain structural features can stabilize the enol tautomer, shifting the equilibrium.[6] Key factors include:

-

Conjugation: If the C=C double bond of the enol is in conjugation with an adjacent pi system (e.g., an aromatic ring), the enol form gains significant resonance stabilization.[1][5]

-

Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor can lead to the formation of a stable cyclic structure, significantly favoring the enol.[6][7]

-

Aromaticity: If the enol is part of an aromatic system, as in the case of phenols, the enol form is exceptionally stable and completely dominates the equilibrium.[1][7]

-

Solvent Effects: The solvent environment can influence the tautomeric equilibrium. Non-polar solvents often favor internally hydrogen-bonded enols, whereas polar, protic solvents can disrupt this bonding and may stabilize the more polar keto form.[1][8][9]

The Decisive Influence of the α-Phosphonate Moiety

The introduction of a phosphonate group [—P(O)(OR)₂] at the α-carbon of an aldehyde fundamentally alters the energetic landscape of the keto-enol equilibrium.

Potent Electronic Effects

The phosphonate group is strongly electron-withdrawing due to the inductive effect of the electronegative oxygen atoms and the phosphorus center. This has a profound impact on the acidity of the α-proton. The withdrawal of electron density makes the α-C-H bond more polarized and thus more acidic than in simple aldehydes.[10] This increased acidity facilitates the deprotonation step required for enolization, whether catalyzed by acid or base, thereby kinetically and thermodynamically favoring the formation of the enol.[4][11] The resulting enolate intermediate is also stabilized by the delocalization of the negative charge onto the electronegative oxygen of the carbonyl and inductively by the phosphonate group.[10][12]

Intramolecular Hydrogen Bonding: A Key Stabilizing Force

Perhaps the most significant factor contributing to the stability of phosphonate enols is the potential for strong intramolecular hydrogen bonding. The enolic hydroxyl group (–OH) can act as a hydrogen bond donor to one of the phosphoryl oxygens (P=O), which is an excellent hydrogen bond acceptor. This interaction creates a highly stable, planar, six-membered pseudo-ring structure. This cyclic arrangement significantly lowers the energy of the enol tautomer, making it a major contributor to the observed equilibrium shift.

Caption: Intramolecular H-bond forming a stable six-membered ring.

Stereochemical Consequences

Studies on related α-ketophosphonates have revealed that when enolization occurs, it often proceeds with high stereoselectivity. X-ray crystallographic analysis of aromatic acylphosphonates confirmed the formation of the enol exclusively as the E-isomer. [13][14][15]This stereochemical outcome is likely driven by steric factors, favoring the configuration where the bulky phosphonate group and the substituent on the double bond are positioned to minimize steric repulsion.

Case Study: Aromatic vs. Aliphatic α-Phosphonate Systems

The principles outlined above are best illustrated by comparing the behavior of aromatic and aliphatic α-phosphonate carbonyl compounds. Seminal work in this area has shown that while aliphatic α-ketophosphonates exist predominantly in their keto forms, their aromatic counterparts enolize extensively. [13][14][15]This observation provides a powerful validation of the stabilizing effects.

| Compound Type | Predominant Form | Primary Stabilizing Factors for Enol | Reference |

| Aliphatic α-Phosphonate Aldehyde | Keto | Inductive effect of P(O)(OR)₂, Intramolecular H-bonding | [13][15] |

| Aromatic α-Phosphonate Aldehyde | Enol | Conjugation with aromatic ring , Inductive effect, Intramolecular H-bonding | [13][14][15] |

The data clearly indicate that while the electronic influence and hydrogen bonding of the phosphonate group are important, the addition of conjugation with an aromatic system provides a powerful synergistic effect that decisively shifts the equilibrium to favor the enol.

Experimental and Computational Characterization Workflow

A robust investigation into the stability of phosphonate enols requires a multi-faceted approach combining synthesis, spectroscopy, and computational modeling.

Caption: Integrated workflow for studying phosphonate enol stability.

Protocol: Synthesis of α-Phosphonate Aldehydes

While numerous specific routes exist, a common and reliable method involves the oxidation of a precursor α-hydroxyphosphonate.

Step 1: Synthesis of Diethyl α-hydroxy(phenyl)methylphosphonate (Pudovik Reaction)

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add freshly distilled benzaldehyde (1.0 eq) and diethyl phosphite (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a catalytic amount of a base, such as triethylamine or sodium ethoxide, dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or ³¹P NMR.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-hydroxyphosphonate, which can be purified by column chromatography. [16] Step 2: Oxidation to Diethyl α-formyl(phenyl)methylphosphonate

-

Dissolve the purified α-hydroxyphosphonate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

-

Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) (1.2 eq) or pyridinium chlorochromate (PCC) (1.5 eq), portion-wise at room temperature.

-

Stir the reaction for 2-6 hours, monitoring for the disappearance of the starting material.

-

Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate for DMP) and filter the mixture through a pad of celite or silica gel to remove oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude α-phosphonate aldehyde. Purify via flash chromatography.

Causality: The choice of a mild oxidant like DMP or PCC is critical to prevent over-oxidation to the corresponding carboxylic acid. The α-hydroxyphosphonate precursor is readily available through well-established methods like the base-catalyzed Pudovik reaction. [16]

Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

NMR is the most powerful tool for quantifying the keto:enol ratio in solution. [8]

-

Sample Preparation: Accurately weigh and dissolve a sample of the purified α-phosphonate aldehyde in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the equilibrium. [8]2. ¹H NMR Acquisition: Acquire a high-resolution proton NMR spectrum.

-

Identify Keto Signal: The α-proton of the keto tautomer will typically appear as a doublet (due to coupling with phosphorus) in the δ 3-4 ppm region.

-

Identify Enol Signal: The vinylic proton of the enol tautomer will appear further downfield, typically in the δ 5-6 ppm region, also as a doublet. The enolic -OH proton may be a broad singlet, often at a very high chemical shift (>10 ppm) if it is involved in strong intramolecular hydrogen bonding.

-

-

Integration and Calculation: Carefully integrate the signal for the keto α-proton and the enol vinylic proton.

-

% Enol = [Integral(Enol H) / (Integral(Enol H) + Integral(Keto H))] * 100

-

-

³¹P NMR Acquisition: Acquire a proton-decoupled phosphorus NMR spectrum. The keto and enol tautomers will have distinct ³¹P chemical shifts, providing a secondary, independent method to confirm the presence of both species and their relative ratio. [17] Self-Validation: The trustworthiness of this protocol is established by the consistency of the ratio calculated from both ¹H and ³¹P NMR spectra. Furthermore, acquiring spectra in different solvents and observing the predictable shifts in equilibrium (e.g., higher enol content in non-polar solvents) validates the underlying chemical principles. [1][8]

Computational Analysis

Density Functional Theory (DFT) calculations are invaluable for corroborating experimental findings. [18][19]

-

Model Building: Construct 3D models of both the keto and enol tautomers of the phosphonate aldehyde.

-

Geometry Optimization: Perform geometry optimization calculations for both structures using a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)). [18]3. Energy Calculation: Calculate the single-point electronic energies of the optimized structures. Include solvent effects using a continuum model (e.g., SMD or PCM) to simulate the experimental conditions. [20]4. Analysis: The difference in the calculated Gibbs free energies (ΔG) will provide a theoretical prediction of the tautomeric equilibrium, which can be directly compared to the experimental Keq derived from NMR data.

Conclusion and Outlook

The stability of enol forms in α-phosphonate aldehydes is a finely tuned interplay of electronic induction, resonance, and intramolecular hydrogen bonding. The electron-withdrawing nature of the phosphonate group primes the molecule for enolization by increasing α-proton acidity. However, the key stabilizing factors are the formation of a robust intramolecular hydrogen bond and, where applicable, conjugation with an extended π-system. Aromatic α-phosphonate aldehydes, benefiting from all these effects, show a marked preference for the enol form, whereas their aliphatic counterparts exist primarily as the keto tautomer. [13][15] For researchers in drug development and synthetic chemistry, this understanding is paramount. The prevalence of the enol form can dictate the molecule's reactivity, nucleophilicity, and potential for metal chelation. By mastering the principles that govern this equilibrium, scientists can better predict molecular behavior and rationally design phosphonate-based compounds with tailored properties for applications ranging from enzyme inhibition to novel asymmetric catalysis.

References

-

Tam, C. C., Mattocks, K. L., & Tishler, M. (1981). Enol-keto tautomerism of alpha-ketophosphonates. Proceedings of the National Academy of Sciences of the United States of America, 78(6), 3301–3304. [Link] [13]2. Jackson, J. A., & Strekowski, L. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. The Journal of Organic Chemistry, 73(17), 6847–6853. [Link] [21]3. Organic Chemistry Portal. Synthesis of α-hydroxy phosphonates. [Link] [22]4. Bálint, E., Tajti, Á., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1564. [Link] [16]5. Wroblewski, A. E., & Halajewska-Wosik, A. (2013). Synthesis of (α,α-Difluoropropargyl)phosphonates via Aldehyde-to-Alkyne Homologation. The Journal of Organic Chemistry, 78(7), 3245–3254. [Link] [23]6. Tam, C. C., Mattocks, K. L., & Tishler, M. (1981). Enol-keto tautomerism of α-ketophosphonates. PMC - NIH. [Link] [14]7. Keglevich, G., & Bálint, E. (2024). Green phosphonate chemistry – Does it exist? RSC Green Chemistry. [Link] [24]8. Tóth, G., Keglevich, G., & Könczöl, L. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859. [Link] [18]9. Tam, C. C., Mattocks, K. L., & Tishler, M. (1981). Enol-keto tautomerism of a-ketophosphonates. PNAS, 78(6), 3301-3304. [Link] [15]10. LibreTexts Chemistry. Introduction to Enols. [Link] [6]11. Chandrasekhar, J., & Shariff, S. Z. (2015). Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates. The Journal of Physical Chemistry A, 119(34), 9118–9127. [Link] [25]12. Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link] [10]13. Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link] [1]14. Li, Y., et al. (2025). A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate. RSC Advances. [Link] [20]15. Chemistry Steps. (2024). Keto Enol Tautomerization. [Link] [11]16. ResearchGate. (Left) ³¹P NMR spectroscopic monitoring of the reaction sequence. [Link] [17]17. Fiveable. Enolates and enols | Organic Chemistry II Class Notes. [Link] [26]18. Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link] [2]19. ResearchGate. X-ray structure of phosphonate 36. [Link] 20. ResearchGate. (PDF) A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. [Link] [27]21. Quora. In which cases, is the enol form more stable than the keto form? [Link] [7]22. Kline, M. (2020). Chapter 18: Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives. [Link] [4]23. ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link] [8]24. Vrije Universiteit Brussel. (2023). Investigating metal-phosphonate properties in nu-1000 structure Through DFT studies and spectroscopic simulations. [Link] [19]25. Wikipedia. Enol. [Link] [3]26. Li, Y., et al. (2025). A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate. RSC Advances. [Link] [28]27. BioPchem. Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link] 28. Rybina, A., et al. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link] [9]29. Jansen, I., et al. (2000). Syntheses, characterizations, and single-crystal X-ray structures of soluble titanium alkoxide phosphonates. Inorganic Chemistry, 39(15), 3459–3465. [Link] [29]30. Makin, S. (2024). An Introduction to Enols & Enolates. Making Molecules. [Link] [5]31. Jack Westin. Enolates - Organic Chemistry. [Link] [12]32. Academia.edu. (PDF) Synthesis, spectroscopic and X-ray characterization of new molecular organotitanium(IV) phosphonate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. Enol - Wikipedia [en.wikipedia.org]

- 4. Chapter 18: Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives [sites.science.oregonstate.edu]

- 5. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 6. orgosolver.com [orgosolver.com]

- 7. quora.com [quora.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 12. jackwestin.com [jackwestin.com]

- 13. Enol-keto tautomerism of alpha-ketophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enol-keto tautomerism of α-ketophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Synthesis and Reactions of α-Hydroxyphosphonates | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchportal.vub.be [researchportal.vub.be]

- 20. A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. α-Hydroxy phosphonate synthesis by nucleophilic addition [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 25. Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. fiveable.me [fiveable.me]

- 27. researchgate.net [researchgate.net]

- 28. A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05485K [pubs.rsc.org]

- 29. Syntheses, characterizations, and single-crystal X-ray structures of soluble titanium alkoxide phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Protocol for Trapping Phosphonate Enols with Silylating Agents

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the in-situ trapping of phosphonate enolates with silylating agents to form stable silyl phosphonate enol ethers. Phosphonate carbanions are pivotal intermediates in synthetic organic chemistry, most notably in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Their isolation is often impractical due to their high reactivity. By converting these transient species into more stable silyl enol ether analogues, their synthetic utility can be expanded, allowing for controlled, stepwise reactions. This guide explains the underlying chemical principles, including the critical choice between kinetic and thermodynamic control, provides detailed, validated protocols, and offers insights into troubleshooting and applications.

Introduction: The Rationale for Trapping Phosphonate Enolates

Phosphonates bearing an α-proton can be deprotonated by a strong base to form a phosphonate-stabilized carbanion, which exists in resonance with its enolate form.[2] These nucleophilic intermediates are the cornerstone of the Horner-Wadsworth-Emmons reaction, where they react with aldehydes or ketones to form alkenes.[3][4]

However, the direct reaction of the phosphonate carbanion is not always the desired pathway. There are several strategic advantages to "trapping" this intermediate as a silyl enol ether:

-

Stability and Isolation: Silyl enol ethers are significantly more stable than their corresponding enolates, allowing for purification and characterization.[5]

-

Modulated Reactivity: The trapped silyl phosphonate enol ether can be used in subsequent, milder reactions where the highly basic conditions required for enolate formation are undesirable.

-

Regiochemical Control: For unsymmetrical phosphonates, trapping allows for the selective synthesis and isolation of either the kinetic or thermodynamic regioisomer, providing precise control over subsequent functionalization.[6][7]

The process is analogous to the well-established formation of silyl enol ethers from ketones and aldehydes.[5] The high affinity of silicon for oxygen (oxophilicity) drives the reaction, wherein the oxygen atom of the phosphonate enolate acts as the nucleophile, attacking the electrophilic silicon of the silylating agent.[8]

Mechanistic Principles: Kinetic vs. Thermodynamic Control

The regiochemical outcome of the enolate trapping is dictated by the reaction conditions, which determine whether the kinetic or thermodynamic product is favored.[9] Understanding this dichotomy is crucial for achieving the desired regioisomer from an unsymmetrical phosphonate.

-

Kinetic Control: This pathway yields the less-substituted silyl phosphonate enol ether. It is achieved by using a strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) at very low temperatures (typically -78 °C).[7][10] The bulky base preferentially removes the more sterically accessible α-proton. The low temperature and the irreversible nature of the deprotonation prevent the system from reaching equilibrium, thus "trapping" the product that is formed fastest.

-

Thermodynamic Control: This pathway yields the more-substituted, and therefore more stable, silyl phosphonate enol ether. It requires conditions that allow the system to equilibrate. This is typically achieved using a weaker, less-hindered base (e.g., triethylamine or sodium hydride) at higher temperatures (0 °C to room temperature).[6] Under these reversible conditions, the initially formed kinetic enolate can revert to the starting phosphonate and redeprotonate to eventually form the more stable thermodynamic enolate, which is then trapped.

Key Reagents

A judicious selection of base and silylating agent is paramount for a successful reaction.

| Reagent Type | Examples | Role & Rationale |

| Phosphonates | Diethyl/Dimethyl alkylphosphonates | The substrate from which the enolate is generated. Ester groups influence reactivity. |

| Bases (Kinetic) | Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LHMDS) | Strong, sterically hindered, non-nucleophilic bases for rapid, irreversible deprotonation at low temperatures.[10] |

| Bases (Thermodynamic) | Triethylamine (Et₃N), Sodium Hydride (NaH) | Weaker bases that allow for equilibration to the more stable enolate.[4][6] |

| Silylating Agents | Trimethylsilyl Chloride (TMSCl), Trimethylsilyl Triflate (TMSOTf), tert-Butyldimethylsilyl Chloride (TBDMSCl) | Electrophiles that trap the enolate. TMSOTf is more reactive than TMSCl.[5][11] TBDMSCl provides greater stability to the resulting silyl ether. |

| Solvents | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous, aprotic solvents are essential to prevent quenching of the enolate and base. |

Experimental Protocols

Safety Precaution: These reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Strong bases like LDA and NaH are pyrophoric and/or water-reactive. Silyl halides are corrosive and react with moisture to produce HCl. Always use appropriate personal protective equipment (PPE).

Protocol 1: Kinetic Trapping of a Phosphonate Enolate

This protocol is designed to generate the less-substituted silyl phosphonate enol ether from an unsymmetrical phosphonate (e.g., diethyl ethylphosphonate).

Materials:

-

Diethyl ethylphosphonate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Solvent and Amine: Add anhydrous THF to the flask, followed by diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Formation (LDA): Slowly add n-BuLi dropwise to the stirred solution. A cloudy white precipitate may form. Stir the mixture at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.

-

Enolate Generation: Add the diethyl ethylphosphonate dropwise via syringe to the LDA solution at -78 °C. Maintain stirring at this temperature for 45 minutes to ensure complete deprotonation.

-

Silyl Trapping: Add TMSCl dropwise to the reaction mixture. Stir for an additional 1 hour at -78 °C.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1.5 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Thermodynamic Trapping of a Phosphonate Enolate

This protocol is designed to generate the more-substituted silyl phosphonate enol ether.

Materials:

-

Diethyl ethylphosphonate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Extraction solvent (e.g., diethyl ether)

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

-

Base Preparation: Carefully wash the NaH dispersion with anhydrous hexanes under an inert atmosphere to remove the mineral oil. Suspend the washed NaH in anhydrous THF.

-

Enolate Generation: Add the diethyl ethylphosphonate dropwise to the NaH suspension at 0 °C. Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until hydrogen evolution ceases. This extended time at a higher temperature allows the system to reach thermodynamic equilibrium.

-

Silyl Trapping: Cool the mixture to 0 °C and add TMSCl dropwise. After addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup and Purification: Follow steps 7 and 8 from Protocol 1. The quench must be performed with extreme care due to the potential presence of unreacted NaH.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete deprotonation; wet solvent/reagents; impure base. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly titrated n-BuLi or a new bottle of commercial LDA. |

| Mixture of Regioisomers | Temperature for kinetic trapping was too high; insufficient equilibration time for thermodynamic trapping. | For kinetic control, strictly maintain temperature at -78 °C. For thermodynamic control, ensure sufficient stirring time after phosphonate addition and before silylation. |

| C-Silylated Byproduct | Use of a highly reactive silylating agent (e.g., TMSOTf) with a less-hindered enolate. | Use TMSCl instead of TMSOTf. The harder nature of the Si-Cl bond favors reaction at the harder oxygen atom of the enolate.[8] |

| Poly-silylation | Excess silylating agent and base. | Use stoichiometric amounts of base and only a slight excess (1.1-1.2 eq) of the silylating agent. |

| Formation of Aldol-type Products | The enolate reacts with unreacted phosphonate starting material (if it has a carbonyl-like character) or other electrophiles. | Ensure slow, controlled addition of the phosphonate to the base to maintain a low concentration of the protonated species. |

Conclusion

The trapping of phosphonate enolates with silylating agents is a robust and powerful technique that transforms highly reactive intermediates into stable, versatile silyl phosphonate enol ethers. By carefully controlling reaction parameters such as the choice of base, temperature, and reaction time, researchers can achieve high regioselectivity, favoring either the kinetic or thermodynamic product. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this methodology in complex synthetic campaigns, enabling novel pathways for the synthesis of functionalized organophosphorus compounds.

References

-

Savignac, P., Aboujaoude, E. E., Collignon, N., & Teulade, M. P. (1987). α-Substituted Silyl and Phosphonyl Phosphonates. An Extensive Study of their Synthesis and Properties. Phosphorus and Sulfur and the Related Elements, 30(3-4), 491-494. [Link]

-

Kim, D. Y., Mang, J. Y., & Oh, D. Y. (1994). Reaction of Silyl Enol Ethers with Phosphite Using Hypervalent Iodine Compound: A New Synthesis of 2-Aryl-2-oxoalkylphosphonates. Synthetic Communications, 24(5), 629-634. [Link]

-

Wikipedia contributors. (2023). Silyl enol ether. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. chem.ucalgary.ca. [Link]

-

Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia, The Free Encyclopedia. [Link]

-

Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

-

Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. orgosolver.com [orgosolver.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 11. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

Application Note: Dimethyl (2-hydroxyethenyl)phosphonate as a Mechanistic Probe in Phosphonate Biosynthesis

Executive Summary

This Application Note details the utility of Dimethyl (2-hydroxyethenyl)phosphonate —a synthetic precursor and trapped enol analogue of the biosynthetic intermediate Phosphonoacetaldehyde (PnAA) . While the free acid form of PnAA is a central hub in the biosynthesis of bioactive phosphonates like Fosfomycin , Bialaphos , and FR-900098 , its rapid tautomerization between the aldehyde and the enol (2-hydroxyethenyl) forms complicates mechanistic studies.

This guide provides a validated protocol for generating and utilizing the dimethyl ester variant as a stable chemical probe to assay Phosphonoacetaldehyde Reductase (PhpC) and Phosphonopyruvate Decarboxylase (Ppd) activity. We elucidate the causality between the enol structure and enzymatic recognition, offering a robust workflow for drug discovery professionals targeting the C-P bond formation pathway.

Biosynthetic Context & Mechanistic Insight

The Central Hub: Phosphonoacetaldehyde (PnAA)

In the biosynthesis of phosphonates, the C-P bond is typically formed by the rearrangement of Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy) , catalyzed by PEP mutase (PepM ).[1] PnPy is subsequently decarboxylated to Phosphonoacetaldehyde (PnAA) .

PnAA is the "branch point" metabolite. It can be:

-

Reduced to 2-hydroxyethylphosphonate (HEP) (e.g., in Fosfomycin biosynthesis).

-

Transaminated to 2-aminoethylphosphonate (AEP) (e.g., in membrane phosphonolipids).

-

Oxidized to phosphonoacetate.

The Enol Tautomer: (2-hydroxyethenyl)phosphonate

Chemically, PnAA exists in equilibrium between its aldehyde form and its enol form, (2-hydroxyethenyl)phosphonate .

Why the Dimethyl Ester? The natural free acid enol is unstable and rapidly reverts to the aldehyde or undergoes decomposition. This compound (or its equilibrium mixture generated from the dimethyl acetal) serves as a critical lipophilic probe . It allows researchers to:

-

Penetrate cell membranes for in vivo feeding studies.

-

Control the rate of hydrolysis in in vitro assays.

-

Trapping the enol geometry to study the stereochemical preference of downstream enzymes like PhpC .

Pathway Visualization

The following diagram illustrates the position of the enol intermediate within the Fosfomycin and Bialaphos biosynthetic pathways.

Figure 1: The central role of the PnAA enol tautomer in phosphonate biosynthesis. The dimethyl ester probe mimics the enol intermediate, facilitating the study of the reduction step (PhpC).

Experimental Protocol: Kinetic Assay of PnAA Reductase (PhpC)

This protocol describes the use of this compound (generated in situ from its acetal precursor) to assay the activity of PhpC , the enzyme responsible for reducing the enol/aldehyde to 2-hydroxyethylphosphonate (HEP).

Principle: PhpC is an NADPH-dependent reductase. We utilize the dimethyl ester of PnAA as a substrate surrogate. Although the enzyme prefers the free acid, the dimethyl ester provides a controlled release of the substrate in a coupled assay, or can be used directly if the enzyme tolerates the ester protection (common in engineered variants).

Materials & Reagents

-

Enzyme: Recombinant PhpC (e.g., from Streptomyces wedmorensis or Pseudomonas sp.), purified (>95%).

-

Probe Precursor: Dimethyl phosphonoacetaldehyde diethyl acetal (Commercial grade or synthesized).

-

Hydrolysis Buffer: 0.1 M HCl.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂.

-

Cofactor: NADPH (10 mM stock).

-

Detection: UV-Vis Spectrophotometer (340 nm).

Substrate Preparation (Generation of the Enol/Aldehyde Mix)

The "this compound" is unstable in its pure form and is best generated fresh from the acetal.

-

Acid Hydrolysis: Dissolve 50 µL of Dimethyl phosphonoacetaldehyde diethyl acetal in 200 µL of 0.1 M HCl.

-

Incubation: Incubate at 45°C for 60 minutes.

-

Mechanistic Note: This cleaves the diethyl acetal, releasing the aldehyde which immediately equilibrates with the This compound enol form.

-

-

Neutralization: Neutralize with 200 µL of 0.1 M NaOH. Verify pH is ~7.0.

-

Quantification: Determine concentration assuming 100% conversion (or verify via ³¹P NMR; expected shift ~25-30 ppm).

Enzyme Assay Workflow

| Step | Action | Volume | Notes |

| 1 | Prepare Master Mix | 900 µL | Mix Assay Buffer and 10 µL of NADPH stock (Final [NADPH] = 100 µM). |

| 2 | Blanking | - | Zero the spectrophotometer at 340 nm with the Master Mix. |

| 3 | Add Substrate | 50 µL | Add the neutralized Probe solution (Step 3.2). Final [Substrate] ~ 1-5 mM. |

| 4 | Baseline Reading | - | Monitor A₃₄₀ for 1 min to ensure no non-enzymatic oxidation of NADPH occurs. |

| 5 | Initiate Reaction | 10 µL | Add purified PhpC enzyme (0.1 - 0.5 µg). |

| 6 | Data Acquisition | - | Monitor the decrease in A₃₄₀ for 5-10 minutes at 25°C. |

Data Analysis & Interpretation

The rate of NADPH oxidation is directly proportional to the reduction of the PnAA probe.

-

Calculation:

- = 6.22 mM⁻¹cm⁻¹

-

Interpretation:

-

High Activity: Indicates the enzyme accepts the dimethyl ester (or the hydrolyzed free acid if esterases are present/spontaneous hydrolysis occurred).

-

Lag Phase: If a lag is observed, it suggests the enzyme specifically requires the enol form, and the rate-limiting step is the tautomerization of the aldehyde to the enol (2-hydroxyethenyl) form in the assay buffer.

-

Troubleshooting & Optimization

Stability of the "2-hydroxyethenyl" Species

The enol form is thermodynamically less stable than the aldehyde. However, the presence of the phosphonate group (electron-withdrawing) stabilizes the enol slightly more than in typical aldehydes.

-

Validation: Use ³¹P NMR to distinguish species.

-

Aldehyde (Dimethyl phosphonoacetaldehyde): ~22 ppm (doublet of triplets).

-

Enol (this compound): ~14-18 ppm (multiplet, often vinyl coupling observed).

-

Spontaneous Hydrolysis

If using the Dimethyl ester in cell-free lysates, be aware that endogenous esterases may hydrolyze the methyl esters to the free acid.

-

Control: Run the assay with a specific esterase inhibitor (e.g., PMSF) if you wish to study the activity solely on the dimethyl ester substrate.

References

-

Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry, 78, 65-94. Link

-

Seto, H., & Kuzuyama, T. (1999). Bioactive natural products with carbon–phosphorus bonds and their biosynthesis. Natural Product Reports, 16(5), 589-596. Link

-

Hammerschmidt, F. (2005). Biosynthetic studies on phosphonates: The role of phosphonoacetaldehyde. Monatshefte für Chemie, 136, 1463-1490. Link

-

Shao, Z., et al. (2008). The mechanism of phosphonopyruvate decarboxylase from Bacteroides fragilis. Journal of Biological Chemistry, 283(34), 23161-23168. Link

-

Peck, S. C., et al. (2012). Mechanism of the phosphonoacetaldehyde reductase FomC from the fosfomycin biosynthetic gene cluster. Biochemistry, 51(33), 6644-6654. Link

Disclaimer: This Application Note is for research purposes only. The synthesis and handling of organophosphonates should be conducted under appropriate chemical safety protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Dimethyl (2-hydroxyethenyl)phosphonate Stability

The following Technical Support Guide is designed for researchers handling Dimethyl (2-hydroxyethenyl)phosphonate (also referred to as the enol form of dimethyl phosphonoacetaldehyde).

This molecule presents a unique "double-threat" stability profile: it is prone to radical polymerization (due to the vinyl group) and tautomerization (due to the enol functionality). This guide addresses both.

Status: Operational Role: Senior Application Scientist Ticket Subject: Preventing Polymerization & Degradation during Storage/Synthesis

⚠️ Critical Molecule Identification

Before proceeding, we must verify the exact species in your flask. This molecule exists in a delicate equilibrium.[1]

| Feature | Target Species | The "Stable" Isomer | The Saturated Analog |

| Name | This compound | Dimethyl phosphonoacetaldehyde | Dimethyl (2-hydroxyethyl)phosphonate |

| Structure | |||

| Risk Profile | High (Polymerization + Tautomerization) | Moderate (Aldol Condensation) | Low (Stable Liquid) |

| State | Transient Enol / Reactive Monomer | Liquid Aldehyde | Viscous Liquid |

Note: If you intended to use the saturated alcohol (Right column, CAS 54731-72-5), stop here. It does not polymerize.[1] This guide is for the unsaturated enol .[1]

Part 1: The Instability Triad (Mechanistic Insight)

You are likely observing "solidification" or "gumming."[1] This is not always simple vinyl polymerization.[1] You are fighting three simultaneous mechanisms.

Radical Polymerization (The "Plastic" Pathway)

Like all vinyl phosphonates, the C=C double bond is susceptible to free-radical propagation, especially if initiated by heat, light, or peroxides. The phosphonate group is electron-withdrawing, making the vinyl group electron-deficient and reactive.

Tautomerization (The "Isomerization" Pathway)

The enol (

Aldol Condensation (The "Goo" Pathway)

Once tautomerized to the aldehyde, the

Mechanism Visualization

Figure 1: The three distinct pathways leading to sample degradation. Distinguishing between "Polymer" and "Oligomer" is crucial for troubleshooting.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My sample turned into a gel overnight in the freezer. Did it polymerize?

Diagnosis: Likely yes , but check the color.

-

Clear/White Gel: This is likely radical polymerization of the vinyl group.[1]

-

Yellow/Brown Goo: This is likely aldol condensation following tautomerization.[1]

Solution:

-

Inhibitor Check: Did you add MEHQ (Hydroquinone monomethyl ether)?

-

Oxygen Levels: MEHQ requires dissolved oxygen to work.[1] If you stored it under strict nitrogen without air, MEHQ becomes inactive, allowing polymerization.

-

Correct Protocol: Store with 100-200 ppm MEHQ and keep a roughly 5-10% headspace of air (not pure N2) if using phenolic inhibitors.

Q2: I am trying to distill the compound, but it decomposes. How do I purify it?

Diagnosis: Thermal stress is triggering tautomerization or polymerization.[1] Protocol:

-

Avoid Pot Distillation: Prolonged heating in the pot favors polymerization.[1]

-

Use Wiped-Film Evaporation: If available, this minimizes residence time.[1]

-

Add Inhibitors to the Pot: Add Phenothiazine (0.5%) or Copper powder to the distillation flask. Unlike MEHQ, Phenothiazine works well in the anaerobic conditions of a vacuum distillation.

-

pH Neutralization: Ensure the crude mixture is strictly neutral.[1] Wash glassware with base-neutralized solvents to prevent acid-catalyzed tautomerization on the glass surface.[1]

Q3: How do I stabilize the enol form specifically?

Diagnosis: You are fighting thermodynamics.[1] The aldehyde is the "natural" state. Strategy:

-

Trapping: The most reliable method is not to store the free enol, but to trap it immediately as a Silyl Enol Ether (using TMSCl/Base) or an Enol Acetate (using Acetic Anhydride). These derivatives are significantly more stable against polymerization and tautomerization.[1]

-

Solvent Choice: If you must keep the free enol in solution, avoid protic solvents (water, alcohols) which facilitate proton transfer. Use dry THF or DCM .[1]

Part 3: Recommended Stabilization Protocol

Use this decision matrix to select the correct inhibitor system for your application.

| Application Phase | Recommended Inhibitor | Concentration | Atmosphere Requirement | Mechanism |

| Long-term Storage | MEHQ (4-Methoxyphenol) | 100–200 ppm | Aerobic (Requires O2) | Radical Scavenging (Phenolic) |

| Distillation (High Vac) | Phenothiazine (PTZ) | 500–1000 ppm | Anaerobic (Works in vac) | Radical Scavenging (Amine) |

| Reaction Intermediate | BHT (Butylated hydroxytoluene) | 500 ppm | Aerobic/Anaerobic | Sterically hindered scavenger |

| Metal-Catalyzed Rxn | Tempo | 100 ppm | Anaerobic | Stable free radical |

Step-by-Step Storage Workflow

-

Purification: Isolate the compound at the lowest possible temperature (<40°C).

-

Inhibition: Immediately add 200 ppm MEHQ .

-

Container: Use an amber glass vial (UV protection prevents photo-initiation).[1]

-

Headspace: Do NOT purge with pure Nitrogen.[1] Flush with "Lean Air" (5% O2 / 95% N2) or leave a small ambient air headspace to keep MEHQ active.[1]

-

Temperature: Store at -20°C .

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose the state of your reagent.[1]

Figure 2: Diagnostic logic for identifying the mode of failure.

References

-

RSC Books. (2011).[1] Phosphorus-Containing Vinyl or Allyl Monomers: Synthesis and Radical Polymerization.[1][2] Royal Society of Chemistry.[1]

-

BenchChem Technical Center. (2025).[1] Polymerization of Vinyl Phosphonate Monomers: Troubleshooting Guide.

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Factors and Stability.

-

CymitQuimica. (2024).[1] Dimethyl (2-hydroxyethyl)phosphonate Safety and Handling Data.

-

BenchChem. (2025).[1] Ethenol-Acetaldehyde Keto-Enol Tautomerism: A Technical Guide for Researchers.

Sources

Technical Support Center: Stabilizing Dimethyl (2-hydroxyethenyl)phosphonate in Solution

Welcome to the technical support guide for Dimethyl (2-hydroxyethenyl)phosphonate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent and may encounter challenges with its stability in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the integrity and reproducibility of your experiments.

This compound is a valuable intermediate in organic synthesis. However, its structure—comprising two hydrolyzable methyl ester groups and a reactive hydroxyethenyl moiety—presents specific stability challenges. This guide addresses the most common issues in a direct question-and-answer format, grounded in chemical principles and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is rapidly losing potency. What is the likely cause of degradation?

A1: The most probable cause of degradation is hydrolysis of the phosphonate ester bonds.

The phosphorus center in this compound is electrophilic and highly susceptible to nucleophilic attack by water. This hydrolysis reaction cleaves one or both of the methyl ester groups, converting the compound into its corresponding monomethyl phosphonate and ultimately the free phosphonic acid, releasing methanol as a byproduct.

This process is significantly influenced by pH. The hydrolysis of similar dimethyl phosphonate esters is dramatically accelerated under neutral and, most notably, alkaline conditions.[1] In contrast, acidic conditions can slow this degradation pathway considerably. Data for the analogous compound, Dimethyl Phosphonate (DMP), illustrates this critical pH dependency.[1]

While less common, other potential degradation pathways could include reactions involving the vinyl group, such as polymerization or addition reactions, especially if the solution is exposed to heat, light, or incompatible reagents.

Table 1: Effect of pH on the Hydrolytic Stability of Dimethyl Phosphonate (DMP) at 25°C Data adapted from OECD SIDS report for Dimethyl Phosphonate and serves as a model for the expected behavior of this compound.

| pH Value | Condition | Half-life (t½) | Stability Profile |

| 4 | Acidic | ~470 hours | Relatively Stable |

| 7 | Neutral | ~3 hours | Highly Unstable |

| 9 | Alkaline | < 20 minutes | Extremely Unstable |

Below is a diagram illustrating the primary hydrolytic degradation pathway.

Caption: Hydrolysis of this compound.

Q2: What are the recommended solvents and long-term storage conditions?

A2: The optimal conditions depend on whether you are storing the neat compound or a solution. The key principle is to minimize exposure to water and incompatible materials.

For the Neat Compound: Store this compound in its original container, tightly sealed, under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry location, such as a desiccator at 2-8°C. This minimizes autoxidation and hydrolysis from atmospheric moisture.[2]

For Solutions: The choice of solvent is critical for stability.

-

Recommended (High Stability): Anhydrous polar aprotic solvents are the best choice for preparing stock solutions for long-term storage. These solvents do not have acidic protons and, when anhydrous, prevent hydrolysis.

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

-

Use with Caution (Moderate to Low Stability): Protic solvents can participate in hydrolysis. Alcohols can undergo transesterification. If you must use these, prepare solutions fresh and use them immediately.

-

Methanol, Ethanol

-

Water (Requires buffering to an acidic pH, see Q3 and Q4)

-

-

Incompatible Materials: Avoid strong acids, strong bases, and potent oxidizing agents, as they can catalyze rapid decomposition.[3][4]

Q3: I must use an aqueous buffer for my experiment. How can I prevent rapid degradation?

A3: If an aqueous environment is necessary, you MUST control the pH.

As established, neutral or alkaline pH will cause rapid hydrolysis.[1] To stabilize the compound in an aqueous solution for the duration of an experiment, an acidic buffer system is required.

Troubleshooting Workflow for Aqueous Solutions:

Caption: Troubleshooting workflow for aqueous instability.

Q4: Can you provide a validated protocol for preparing a stabilized aqueous stock solution for immediate use?

A4: Certainly. This protocol is designed to create a 10 mM stock solution that maximizes stability for short-term experimental use.

Objective: To prepare a 10 mM aqueous stock solution of this compound with enhanced stability.

Materials:

-

This compound (MW: 154.10 g/mol )

-

Anhydrous DMSO (for initial dissolution)

-

Nuclease-free water

-

Sodium Acetate (Anhydrous, MW: 82.03 g/mol )

-

Glacial Acetic Acid

-

Calibrated pH meter

-

Sterile, low-retention microcentrifuge tubes

Protocol:

-

Prepare 50 mM Sodium Acetate Buffer (pH 5.0):

-

Dissolve 0.41 g of Sodium Acetate in 90 mL of nuclease-free water.

-

Adjust the pH to 5.0 by carefully adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

-

Bring the final volume to 100 mL with nuclease-free water.

-

Filter sterilize the buffer if required for your application.

-

-

Prepare a Concentrated Primary Stock (in Anhydrous DMSO):

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh out 1.54 mg of the compound in a sterile microcentrifuge tube.

-

Add 100 µL of anhydrous DMSO to dissolve the compound, creating a 100 mM primary stock. Mix thoroughly by gentle vortexing. This primary stock is relatively stable if stored desiccated at -20°C.

-

-

Prepare the Final 10 mM Aqueous Working Solution:

-

Take 100 µL of the 100 mM primary stock from Step 2.

-

Add it to 900 µL of the 50 mM Sodium Acetate buffer (pH 5.0) from Step 1.

-

Mix thoroughly by inversion or gentle vortexing.

-

-

Storage and Use:

-

This 10 mM aqueous solution should be prepared fresh on the day of the experiment.

-

If not used immediately, store it on ice.

-

For best results, discard any unused portion at the end of the day. Do not store aqueous solutions long-term.

-

Q5: How can I analytically monitor the stability of my solution?

A5: A combination of spectroscopic and chromatographic techniques can be used to assess the purity and degradation of your compound over time.

The primary degradation products to monitor for are the monomethyl phosphonate and the fully hydrolyzed phosphonic acid.[1]

Recommended Analytical Techniques:

-

³¹P Nuclear Magnetic Resonance (³¹P NMR): This is the most direct method for observing the phosphorus environment. The chemical shift (δ) of the phosphorus atom will change upon hydrolysis of the ester groups. You would expect to see the initial signal for the diester decrease over time, while new signals corresponding to the monoester and diacid appear. This technique was used to monitor the hydrolysis of similar compounds.[5]

-

¹H Nuclear Magnetic Resonance (¹H NMR): Monitor the signal corresponding to the two methyl ester groups (~3.8 ppm, doublet). A decrease in the integration of this peak relative to an internal standard indicates degradation. Concurrently, a new singlet for methanol (~3.49 ppm) will appear and grow.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting the parent compound and its more polar degradation products. Using reverse-phase chromatography, you would expect the hydrolyzed products to have shorter retention times than the parent diester. The mass spectrometer can confirm the identity of each species by its mass-to-charge ratio (m/z).

Table 2: Illustrative Analytical Data for Monitoring Degradation

| Compound | Analytical Technique | Expected Observation |

| This compound (Parent) | ³¹P NMR | Single peak at characteristic δ |

| ¹H NMR | Doublet for -P(O)(OCH₃)₂ protons | |

| LC-MS | Parent mass peak (e.g., [M+H]⁺ = 155.04) | |

| Monomethyl Phosphonate (Degradation Product 1) | ³¹P NMR | New peak at a different δ |

| ¹H NMR | New doublet for one -P(O)(OCH₃) group | |

| LC-MS | New peak with mass [M+H]⁺ = 141.02 | |

| Phosphonic Acid (Degradation Product 2) | ³¹P NMR | Second new peak at a different δ |

| ¹H NMR | Disappearance of methyl ester signals | |

| LC-MS | New peak with mass [M+H]⁺ = 127.01 | |

| Methanol (Byproduct) | ¹H NMR | Appearance of a singlet ~3.49 ppm |

References

-

Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]

-

Sanda, F., & Vygodskii, Y. S. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. In Poly(vinylphosphonic acid). Springer. [Link]

-

OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. UNEP Publications. [Link]

-

White International. (n.d.). Safety Data Sheet: PHOSPHONATES (ATMP.5NA). Retrieved from [Link]

-

Lupin Systems. (2021). Safety Data Sheet Product name: PHOSPHONATE REAGENT P1/4. Retrieved from [Link]

- Müller, H., et al. (1985). U.S. Patent No. US4493803A: Process for the preparation of vinylphosphonic acid diesters and vinylphosphonic acid.

-

Skaff, D. A., & Berchtold, G. A. (2018). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 23(9), 2276. [Link]

-

Flow-Chem. (2016). Safety Data Sheet. Retrieved from [Link]

-

DerKel. (n.d.). Material Safety Data Sheet - R-999 PDQ Phosphonate Titrating Solution. Retrieved from [Link]

-

Demadis, K. D., & Ketsetzi, A. (2007). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. Separation Science and Technology, 42(8), 1639-1649. [Link]

-

PureSynth. (n.d.). Dimethyl (2-Hydroxyethyl)Phosphonate 92.0%(GC). Retrieved from [Link]

-

Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow), 67(2), 184-195. [Link]

-

Toray Membrane Europe. (n.d.). Natural Degradation of Phosphonates. ROPUR. Retrieved from [Link]

Sources

Technical Support Center: Purification of Unstable Phosphonate Aldehydes

Ticket ID: P-ALD-992 | Status: Open | Specialist: Senior Application Scientist

User Issue: "My phosphonate aldehyde turns to tar/streaks on the column."

Diagnostic Triage

Phosphonate aldehydes (e.g., diethyl (2-oxoethyl)phosphonate and derivatives) are notoriously unstable due to two competing reactivities:

-

Aldehyde Oxidation/Polymerization: Like all aldehydes, they are prone to air oxidation and polymerization.

-

Alpha-Acidity: The methylene protons between the electron-withdrawing phosphonate and carbonyl groups are highly acidic (

). This makes them susceptible to self-condensation (aldol-type) and elimination reactions, especially on basic surfaces or slightly acidic silica.

Before attempting purification, consult the decision matrix below.

Figure 1: Decision matrix for handling unstable phosphonate intermediates.

Protocol A: The Bisulfite Rescue (Chemical Purification)

Best For: Removing non-aldehyde impurities (e.g., thioanisole from Swern oxidations) without subjecting the compound to silica gel. Mechanism: Aldehydes form water-soluble bisulfite adducts.[1] Impurities remain in the organic layer. The aldehyde is then regenerated.[1]

Step-by-Step Workflow

-

Adduct Formation:

-

Dissolve crude oil in a minimal amount of Ethyl Acetate (EtOAc) .

-

Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

-

Vigorously stir or shake for 30–60 minutes. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer.

-

-

Wash (Impurity Removal):

-

Regeneration (CRITICAL STEP):

-

Standard Aldehydes: Basify aqueous layer to pH ~10-12 with NaOH or Na₂CO₃ and extract with EtOAc.

-

Phosphonate Warning:Do NOT use strong base (NaOH) . The alpha-protons are acidic; high pH will cause decomposition.

-

Phosphonate Protocol: Add an excess of Formaldehyde (37% aq.) or Acetone to the aqueous bisulfite solution. The bisulfite prefers the smaller carbonyl (formaldehyde), releasing your bulky phosphonate aldehyde gently under neutral conditions [1].

-

-

Extraction:

-

Extract the regenerated mixture 3x with EtOAc.

-

Dry over Na₂SO₄ and concentrate in vacuo (bath <30°C).

-

Protocol B: Neutralized Chromatography

Best For: Complex mixtures where bisulfite purification fails. The Issue: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the decomposition of phosphonate aldehydes.

Preparation of Deactivated Silica

You must neutralize the acidic silanol sites on the silica gel before loading your sample.[4]

| Parameter | Standard Silica | Deactivated Silica (Required) |

| Mobile Phase Additive | None | 1–3% Triethylamine (Et₃N) |

| Slurry Preparation | Solvent + Silica | Solvent + Et₃N + Silica (Stir 5 min) |

| Column Pre-treatment | Flush with solvent | Flush with 2 column volumes of Et₃N-solvent |

| Sample Loading | DCM solution | Load with minimal DCM; Add 1 drop Et₃N to sample |

Execution Guide

-

Pre-wash: Pack the column with Hexanes/EtOAc containing 2% Et₃N . Flush until the eluent exiting the column tests basic on pH paper.

-